molecular formula C10H10N2O2S B8665585 2,1-Benzothiazol-4-yl dimethylcarbamate CAS No. 58555-26-3

2,1-Benzothiazol-4-yl dimethylcarbamate

Cat. No.: B8665585
CAS No.: 58555-26-3
M. Wt: 222.27 g/mol
InChI Key: XEMOHGIDSNKVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,1-Benzothiazol-4-yl dimethylcarbamate is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged benzo[d]thiazole scaffold. The benzothiazole core is recognized for its diverse pharmacological properties and is a common structure in the development of novel therapeutic agents. Research into analogous benzothiazole derivatives has demonstrated their potential in several high-impact areas of biomedical research. For instance, similar compounds have been designed and synthesized as potent inhibitors of neuronal nitric oxide synthase (nNOS), showing significant neuroprotective effects in preclinical models of Parkinson's disease . Furthermore, benzothiazole-based ligands, such as BTO-28, have been investigated for their high-affinity binding to G-quadruplex (G4) DNA structures in the promoter region of the MYC oncogene, leading to the downregulation of MYC transcription and presenting a promising strategy for cancer therapeutics . Additional studies have identified certain benzothiazole derivatives that activate AMP-activated protein kinase (AMPK), enhancing glucose uptake and showcasing potential as a mechanism for novel antidiabetic treatments . This collective evidence underscores the research value of this compound as a versatile chemical tool for developing new small-molecule probes and therapeutics, particularly in oncology, neurodegenerative diseases, and metabolic disorders. This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58555-26-3

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2,1-benzothiazol-4-yl N,N-dimethylcarbamate

InChI

InChI=1S/C10H10N2O2S/c1-12(2)10(13)14-9-5-3-4-8-7(9)6-15-11-8/h3-6H,1-2H3

InChI Key

XEMOHGIDSNKVCM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC2=NSC=C21

Origin of Product

United States

Spectroscopic and Structural Characterization Techniques in Research

Mass Spectrometry (MS) Applications

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry particularly suited for non-volatile and thermally unstable polar compounds. creative-proteomics.comaskfilo.com The sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. askfilo.comwikipedia.org This process causes the sample molecules to desorb and ionize, primarily through protonation, yielding intact molecular ions with minimal fragmentation. askfilo.com

In the analysis of 2,1-Benzothiazol-4-yl dimethylcarbamate (B8479999), FAB-MS would be expected to produce a prominent quasimolecular ion [M+H]⁺, confirming the molecular weight of the compound. Depending on the matrix and the presence of alkali metal salts, adduct ions such as [M+Na]⁺ may also be observed. While FAB is a soft ionization method, some fragmentation can occur, providing valuable structural information. Expected fragmentation patterns for this molecule would involve cleavage of the carbamate (B1207046) ester bond or fragmentation within the benzothiazole (B30560) ring system.

Table 1: Expected Ions in FAB-MS of 2,1-Benzothiazol-4-yl dimethylcarbamate.
Ionm/z (Expected)Description
[M+H]⁺223.06Protonated molecular ion
[M+Na]⁺245.04Sodium adduct of the molecular ion
[C₇H₄NOS]⁺150.00Fragment from loss of dimethylcarbamoyl group
[C₃H₇NO]⁺73.06Fragment corresponding to the dimethylcarbamoyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. tutorchase.comcopbela.org It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, a molecule absorbs the frequencies corresponding to its vibrational modes. tutorchase.com

The IR spectrum of this compound would display a series of characteristic absorption bands that act as a molecular fingerprint. The most telling peaks would be associated with the carbonyl group of the carbamate and the aromatic benzothiazole ring. The C=O stretching vibration of the carbamate is expected to produce a strong, sharp peak. libretexts.org Vibrations associated with the benzothiazole moiety include C=C and C=N stretching within the aromatic rings, as well as C-H bending vibrations. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic (Benzothiazole)
2950-2850C-H StretchAliphatic (N-CH₃)
1720-1700C=O StretchCarbamate
1600-1450C=C and C=N StretchAromatic Rings (Benzothiazole)
1280-1250C-N StretchCarbamate
1250-1100C-O StretchCarbamate
900-670C-H Bend (out-of-plane)Aromatic (Benzothiazole)

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic and molecular structure. jove.com The technique involves irradiating a crystal with X-rays and measuring the angles and intensities of the diffracted beams. This diffraction pattern is unique to the crystal's internal structure and allows for the calculation of a three-dimensional electron density map, from which atomic positions, bond lengths, bond angles, and conformational details can be determined with high precision. taylorfrancis.com

An XRD analysis of a suitable crystal of this compound would provide unambiguous confirmation of its molecular structure. nih.govscirp.org It would reveal the planarity of the benzothiazole ring system, the geometry of the dimethylcarbamate group, and the relative orientation of this group with respect to the aromatic core. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound.
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.4
β (°)95.5
Volume (ų)1062
Z (molecules/unit cell)4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iqtechnologynetworks.com It is a valuable tool for characterizing compounds containing chromophores, such as aromatic rings and conjugated systems, and for studying interactions between molecules, such as ligand-protein binding. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state, with common transitions being π→π* and n→π*.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the benzothiazole ring system. mdpi.com The delocalized π-electron system of the fused aromatic rings gives rise to intense π→π* transitions, typically observed in the UV region. researchgate.net Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, may also be present. dergipark.org.tr Changes in the position (λmax) and intensity of these absorption bands upon the introduction of a binding partner (e.g., a metal ion or a protein) can be monitored to determine binding affinities and stoichiometry.

Table 4: Expected Electronic Transitions for this compound in a Non-polar Solvent.
λₘₐₓ (nm) (Expected)Transition TypeChromophore
~250-260π → πBenzothiazole Ring
~285-295π → πBenzothiazole Ring
~320-330n → π*Benzothiazole Heteroatoms (N, S)

Computational and Theoretical Studies in Chemical Research

Molecular Docking Investigations

Prediction of Binding Modes and Affinities

In computational drug discovery, predicting how a molecule (a ligand) will bind to a biological target, such as a protein or enzyme, is a critical step. This process, known as molecular docking, simulates the interaction between a ligand and a receptor to predict the preferred orientation (the binding mode) and the strength of the binding (the binding affinity). A higher binding affinity, often represented by a more negative docking score, suggests a more stable and potentially more potent interaction. wjarr.comnih.gov

This technique is widely applied to the benzothiazole (B30560) class of compounds to explore their potential as inhibitors for various biological targets. nih.govnih.gov For instance, in studies targeting enzymes like GABA-aminotransferase or dihydrofolate reductase, docking is used to screen libraries of benzothiazole derivatives. wjarr.comnih.gov The simulation places the ligand into the active site of the target protein and calculates a score based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov These predicted interactions provide valuable insights into why certain derivatives might be more active than others and guide the design of new, more effective compounds. nih.gov For example, docking studies on benzothiazole derivatives as potential antimicrobial agents have identified key hydrogen bonds and hydrophobic interactions that are crucial for their inhibitory activity. nih.gov

Table 1: Illustrative Docking Scores for Various Benzothiazole Derivatives Against Different Protein Targets (Note: This data is compiled from studies on various benzothiazole compounds, not 2,1-Benzothiazol-4-yl dimethylcarbamate (B8479999), and is for exemplary purposes only.)

Compound SeriesTarget ProteinRange of Docking Scores (kcal/mol)Key Interacting Residues (Example)Reference
Benzothiazole-fused 1,3,4-OxadiazolesEstrogen Receptor Alpha (3ERT)-123.14 to -165.72 (Mol-dock score)Not Specified veterinaria.org
N-(benzo[d]thiazol-2-yl)benzamidesSARS-CoV-2 Mpro (6LU7)-7.6 to -11.2Not Specified nih.gov
Designed Benzothiazole DerivativesGABA-aminotransferase (1OHV)-104.23 to -121.56 (Mol-dock score)N-Glu109, N-Asn110, O-Cys47 wjarr.com
Heteroarylated BenzothiazolesE. coli MurBNot SpecifiedArg163, Ser228 nih.gov

Validation of Docking Protocols

The reliability of molecular docking results is paramount. Therefore, before screening a library of new compounds, the docking protocol must be validated. A standard validation method involves taking a protein whose structure has been determined with a known ligand bound to it (a co-crystallized ligand) from the Protein Data Bank (PDB). wjarr.com

The protocol is validated by removing this native ligand from the protein's active site and then using the docking software to re-dock it. The predicted binding pose is then compared to the original, experimentally determined pose. The accuracy of the prediction is quantified by calculating the root-mean-square deviation (RMSD) between the atoms of the docked ligand and the crystallographic ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode. veterinaria.org This ensures that the subsequent predictions for new, untested compounds, such as other benzothiazole derivatives, are based on a credible and accurate computational model.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements and interactions of all atoms in a system over time, typically on the nanosecond to microsecond scale. samipubco.com This provides a deeper understanding of the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the persistence of key interactions. For benzothiazole derivatives identified as promising candidates through docking, MD simulations are a crucial next step to assess the stability of the predicted binding pose. nih.govbiointerfaceresearch.com

Elucidation of Inhibitor Binding Probability and Stability

MD simulations are used to confirm the stability of a ligand within the binding pocket of a target protein. nih.gov After a benzothiazole derivative is docked, the resulting complex is subjected to a simulation in a system that mimics physiological conditions (e.g., solvated in water at a specific temperature and pressure). The stability of the complex is often assessed by monitoring the RMSD of the ligand and protein over the course of the simulation. A complex is considered stable if the RMSD value remains low and plateaus after an initial period of fluctuation, indicating that the ligand has found a stable conformation within the binding site and does not drift away. nih.govsamipubco.com

Dynamic Behavior of Ligand-Protein Complexes

MD simulations reveal the dynamic behavior of the ligand-protein system, which a static docking pose cannot capture. This includes observing the flexibility of both the ligand and the protein's active site residues. nih.gov The simulation can show how the protein might adjust its conformation to better accommodate the ligand, a concept known as "induced fit." It also tracks the ligand's own conformational changes within the binding pocket. Analyzing these dynamics helps to build a more realistic model of the binding event and can explain how subtle structural differences in a series of benzothiazole inhibitors might lead to significant changes in their biological activity. samipubco.com

Analysis of Key Residue Interactions Over Time

A key output of MD simulations is the ability to monitor specific interactions between the ligand and individual amino acid residues over time. nih.govsamipubco.com While docking might predict a hydrogen bond, an MD simulation can show how stable that bond is, what percentage of the simulation time it remains formed, and its average distance. This analysis is crucial for confirming which interactions are most important for anchoring the ligand in the active site. For benzothiazole inhibitors, this could mean tracking hydrogen bonds with polar residues or stable hydrophobic contacts with nonpolar residues, thus confirming the initial hypotheses generated from molecular docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, hydrophobicity, and electronic characteristics, determine its activity. nih.gov

For a series of benzothiazole derivatives, a QSAR study begins by calculating a wide range of molecular descriptors for each compound. researchgate.net These descriptors are numerical representations of the molecule's physicochemical properties. Statistical methods, such as multiple linear regression or machine learning algorithms like Artificial Neural Networks, are then used to build a model that correlates a selection of these descriptors with the experimentally measured biological activity (e.g., IC₅₀ values). nih.govnih.gov A robust QSAR model, once validated, can be used to predict the activity of newly designed, unsynthesized benzothiazole compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational chemistry for forecasting the biological activity of compounds. For the benzothiazole scaffold, various QSAR models have been developed to predict activities such as anticancer, antimicrobial, and enzyme inhibition.

These models are built using statistical methods like multiple linear regression (MLR) and are validated to ensure their predictive power. chula.ac.th A successful QSAR model can provide a mathematical equation that correlates structural descriptors with biological activity, offering insights into the structural requirements for a desired effect. For example, a G-QSAR model for anticancer benzothiazoles revealed that the presence of hydrophobic groups at one position (R1) could potentiate activity. chula.ac.th

Table 1: Example of Statistical Parameters for a G-QSAR Model of Anticancer Benzothiazole Derivatives

Parameter Value Description
r² (Correlation Coefficient) 0.81 Indicates a good fit of the model to the training data.
q² (Cross-validation Coefficient) 0.75 Measures the predictive ability of the model for the training set.
pred_r² (External Validation) 0.70 Measures the predictive ability of the model for an external test set.

This table is representative of data found in G-QSAR studies on benzothiazole derivatives and illustrates the statistical validation of such models. chula.ac.th

Correlation of Molecular Descriptors with Biological Responses

The foundation of any QSAR model is the correlation between molecular descriptors and the observed biological response. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. For benzothiazole derivatives, a wide range of descriptors are calculated to build robust predictive models.

These descriptors can be categorized as:

Physicochemical: Such as hydrophobicity (LogP), polarizability, and hydrophilic area. For example, studies have shown that hydrophobic and hydrophilic properties of substituents on the benzothiazole ring are critical for anticancer activity. chula.ac.th

Topological: These describe the connectivity and branching of atoms in a molecule, such as chain counts. A descriptor like "6 Chain Count" at a specific position was found to positively contribute to the anticancer potential in one study. chula.ac.th

Quantum Chemical: These are derived from quantum mechanics calculations and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and heat of formation. mdpi.comjocpr.com A lower HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.com For a series of antibacterial benzothiazoles, the ΔE values ranged from 4.46 to 4.73 eV, indicating varying levels of kinetic stability. mdpi.com

The correlation of these descriptors with biological activity provides crucial insights for rational drug design. For example, a QSAR study might reveal that increasing the electrophilicity index and chemical potential of a benzothiazole derivative enhances its cytotoxic potential against a specific cell line. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives

Descriptor Type Descriptor Name Significance in Biological Activity
Quantum Chemical HOMO-LUMO Energy Gap (ΔE) Relates to chemical reactivity and kinetic stability. mdpi.com
Physicochemical XKHydrophilicArea Quantifies the water-accessible surface area, impacting solubility and interaction. chula.ac.th
Quantum Chemical Heat of Formation Indicates the stability of the molecule. jocpr.com
Topological 6 Chain Count Represents the number of six-membered chains, affecting molecular size and shape. chula.ac.th

This table provides examples of descriptors and their general importance as identified in various computational studies on benzothiazole derivatives. chula.ac.thmdpi.comjocpr.comresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.netnih.gov This method is particularly useful when the 3D structure of the biological target is unknown. researchgate.net

For benzothiazole derivatives, pharmacophore models have been developed to guide the discovery of new inhibitors for various enzymes, such as p56lck, a protein tyrosine kinase involved in inflammatory and autoimmune disorders. researchgate.net A typical pharmacophore model for a benzothiazole-based inhibitor might consist of features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic sites (H), and aromatic rings (R). researchgate.net

Once a pharmacophore hypothesis is validated, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to be active, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.gov For example, a six-point pharmacophore model (AADHRR) was developed for p56lck inhibitors, which successfully identified the key structural requirements for their activity. researchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADMET)—must be evaluated. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with unfavorable profiles, thereby reducing time and cost. veterinaria.orgresearchgate.net

In Silico ADMET Profiling

Various computational tools and web servers, such as SwissADME and ProTox II, are used to predict the ADMET properties of benzothiazole derivatives. veterinaria.orgtandfonline.com These predictions provide insights into a compound's likely behavior in the body.

Key ADMET parameters predicted in silico include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are assessed.

Distribution: Predictions include plasma protein binding and volume of distribution.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP3A4) is evaluated to predict potential drug-drug interactions. tandfonline.com

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: Potential toxicities such as mutagenicity, tumorigenicity, and reproductive effects are predicted. tandfonline.com

Studies on newly designed benzothiazole-based compounds have shown that many exhibit favorable ADMET profiles, with good oral absorption properties and a low likelihood of inhibiting key metabolic enzymes. tandfonline.comnih.gov

Table 3: Representative In Silico ADMET Predictions for a Set of Benzothiazole Derivatives

ADMET Property Prediction Implication
Absorption
GI Absorption High Good potential for oral administration.
BBB Permeant No Less likely to cause central nervous system side effects.
Metabolism
CYP1A2 inhibitor No Low risk of interaction with drugs metabolized by this enzyme. tandfonline.com
CYP2C19 inhibitor No Low risk of interaction with drugs metabolized by this enzyme. tandfonline.com
CYP3A4 inhibitor No Low risk of interaction with drugs metabolized by this enzyme. tandfonline.com
Toxicity
Mutagenicity Inactive Low probability of causing genetic mutations. veterinaria.org

This table is a generalized representation of ADMET predictions for hypothetical benzothiazole derivatives based on findings from multiple in silico studies. veterinaria.orgtandfonline.com

Drug Similarity Assessment

A crucial part of in silico analysis is assessing the "drug-likeness" of a compound. This is often evaluated using established guidelines like Lipinski's Rule of Five. orientjchem.org This rule suggests that orally active drugs generally possess:

A molecular weight of no more than 500 daltons.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An octanol-water partition coefficient (log P) not greater than 5.

Computational studies on various series of benzothiazole derivatives frequently evaluate these parameters. For instance, in a study of benzothiazole fused with 1,3,4-oxadiazole (B1194373) derivatives, the log P data for most predicted analogs were found to be less than five, indicating good membrane permeability. veterinaria.org Adherence to these rules suggests that a compound has a higher probability of possessing favorable pharmacokinetic properties and being developed into an orally administered drug. nih.gov

Investigation of Biological Activities and Mechanisms in Academic Research

Enzyme Inhibition Profiles

Following a comprehensive review of available scientific literature, no specific data was found regarding the direct inhibition of cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), by 2,1-Benzothiazol-4-yl dimethylcarbamate (B8479999). Consequently, information pertaining to its in vitro assay methodologies, potential pseudo-irreversible inhibition mechanisms, and time-dependent inhibition kinetics is not available in the reviewed academic research.

Research has identified a benzothiazole (B30560) derivative as a novel inhibitor of Mycobacterium tuberculosis shikimate kinase (Mtb-SK), an essential enzyme for the bacterium's survival. nih.govacs.org A study involving the screening of a chemical library identified a lead benzothiazole compound that demonstrated significant inhibition of Mtb-SK, with a reported half-maximal inhibitory concentration (IC₅₀) of 10.69 ± 0.9 μM. acs.orgresearchgate.net This finding highlights the potential of the benzothiazole scaffold for targeting the shikimate pathway in M. tuberculosis.

Table 1: Inhibitory Activity of a Lead Benzothiazole Derivative against M. tuberculosis Shikimate Kinase (Mtb-SK)

Compound Class Target Enzyme IC₅₀ (μM)

The mechanism of action for the lead benzothiazole derivative against Mtb-SK has been elucidated as allosteric inhibition. nih.gov Kinetic studies revealed that the compound acts as an uncompetitive inhibitor with respect to the substrate shikimate and as a noncompetitive inhibitor with respect to ATP. nih.govmdpi.com This mixed inhibition profile is a characteristic indicator of binding to an allosteric site, which is a location on the enzyme distinct from the active site where the substrates (shikimate and ATP) bind. nih.gov

Shikimate Kinase Inhibition

Identification of Allosteric Binding Pockets

Recent research has focused on developing kinase inhibitors that bind to allosteric sites—pockets on an enzyme distinct from the highly conserved ATP-binding site—to achieve greater selectivity. Aryl 2-aminothiazoles, a class of compounds structurally related to benzothiazoles, have been identified as novel, non-ATP-competitive inhibitors of the protein kinase CK2. researchgate.netnih.gov Extensive biophysical and structural studies, including enzyme kinetics, NMR spectroscopy, and molecular docking, demonstrated that these compounds bind to a previously uncharacterized allosteric pocket. researchgate.netnih.gov This novel site is located at the interface between the αC-helix and the flexible glycine-rich loop of the CK2α catalytic subunit. researchgate.netnih.gov Binding of these inhibitors stabilizes an inactive conformation of the kinase. researchgate.net Initial hit optimization has yielded compounds with significant potency and favorable selectivity profiles. researchgate.net For instance, one optimized 2-aminothiazole (B372263) derivative, compound 27 (2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid), exhibited a submicromolar potency against CK2α with a half-maximal inhibitory concentration (IC50) of 0.6 µM. mdpi.com

However, the existence and functional relevance of this allosteric site have been a subject of scientific debate. A subsequent study investigating these same compounds found no evidence of their binding to the proposed allosteric site. biointerfaceresearch.com Through crystallographic, calorimetric, and mass spectrometry analyses, this research concluded that the compounds instead bind competitively within the conventional ATP-binding pocket. biointerfaceresearch.com The discrepancy was attributed to potential experimental factors, including non-specific inhibition caused by compound aggregation at higher concentrations. biointerfaceresearch.com This ongoing discussion highlights the complexities of characterizing novel inhibitor binding modes.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), or mitochondrial complex II, has been identified as a key target for the development of fungicides. nih.gov The benzothiazole scaffold has been successfully utilized as a core template for novel SDH inhibitors (SDHIs). nih.gov Through structural optimization and the incorporation of various chemical fragments, researchers have synthesized several series of benzothiazole-based compounds with potent fungicidal activity. nih.gov

For example, a series of benzothiazol-2-ylthiophenylpyrazole-4-carboxamides was designed, leading to the identification of compound Ig , which showed superior antifungal activity against four tested fungi, with half-maximal effective concentration (EC50) values below 10 µg/mL. Another study focusing on benzothiazole-based acetamide (B32628) derivatives identified compound JSZ16 , which demonstrated an IC50 of 30.3 µM against SDH, comparable to the commercial fungicide boscalid (B143098) (IC50 = 24.8 µM). nih.gov Similarly, compound 5q was found to have a potent inhibitory effect against the SDH of Sclerotinia sclerotiorum, with an IC50 of 5.05 µM. Molecular docking simulations suggest that these inhibitors bind within the ubiquinone-binding pocket of the SDH enzyme, with hydrophobic interactions being the primary driving force for binding. nih.gov

Table 1: Succinate Dehydrogenase (SDH) Inhibition by Benzothiazole Derivatives
CompoundTarget Organism/EnzymePotency (IC50/EC50)Reference
Ig Cercospora arachidicolaEC50 < 2 µg/mL
JSZ16 SDH EnzymeIC50 = 30.3 µM nih.gov
5q S. sclerotiorum SDHIC50 = 5.05 µM
Boscalid (Standard) SDH EnzymeIC50 = 24.8 µM nih.gov

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for a range of neurological and inflammatory disorders. The carbamate (B1207046) functional group, present in the subject compound, is a well-known reactive moiety for inhibiting serine hydrolases like MAGL. Many MAGL inhibitors, such as JZL184, function irreversibly by carbamoylating the catalytic serine nucleophile (Ser122) in the enzyme's active site.

Academic research has explored various scaffolds for MAGL inhibition, including those containing a benzothiazole ring. A study synthesizing variously substituted N-phenyl-pyrrolidin-2-ones linked with either a benzothiazole or a benzimidazole (B57391) moiety assayed their activity against human MAGL. While the benzimidazole derivatives in that particular series showed better inhibition, the study confirms that benzothiazole-containing structures have been actively investigated as potential MAGL inhibitors. The development of both irreversible and reversible inhibitors allows for different pharmacological profiles, with reversible inhibitors potentially offering advantages in terms of safety and avoiding permanent target inhibition.

Kinase Inhibition (e.g., RIP2 Kinase, VEGFR-1/2, EGFR, PI3K, Topoisomerases, Thymidylate Kinases)

The benzothiazole scaffold is a prominent feature in the design of inhibitors for a wide range of protein and lipid kinases, many of which are critical targets in oncology and inflammatory diseases.

RIP2 Kinase: Receptor-interacting protein 2 (RIP2) kinase is a key transducer in the NOD2 signaling pathway, which is implicated in inflammatory diseases like Crohn's disease. A potent and specific clinical candidate for treating such diseases is a benzothiazole-containing compound, inhibitor 3 (2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate). This molecule binds potently to RIP2 kinase and effectively blocks pro-inflammatory cytokine responses. Structural studies have shown that the benzothiazole nitrogen forms an important hydrogen bond interaction with the catalytic residue Asp164 in the kinase's DFG loop.

VEGFR-1/2, EGFR, PI3K: Benzothiazole-based derivatives have been established as effective inhibitors of crucial oncogenic pathways involving Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3K). A novel series of 2-aminobenzothiazole (B30445) hybrids was evaluated for VEGFR-2 inhibition, with compound 4a emerging as a highly active inhibitor with an IC50 of 91 nM, comparable to the standard drug Sorafenib (IC50 = 53 nM). In another study, benzothiazole derivatives containing a pyridine (B92270) moiety showed potent inhibitory effects against PI3Ks, with compound 19 displaying antiproliferative activity in the sub-micromolar range (IC50 = 0.30–0.45 µM) and significant inhibition of the PI3K pathway in cellular assays.

Topoisomerases: DNA topoisomerases are vital enzymes that manage DNA topology and are validated targets for cancer therapy. Benzothiazole derivatives have been developed as potent inhibitors of human DNA topoisomerase IIα. In a study of twelve such derivatives, all were found to be active against topoisomerase IIα. The most effective compound, BM3 (3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate), displayed an exceptionally low IC50 value of 39 nM. Mechanistic studies revealed that BM3 does not intercalate into DNA but rather interacts directly with the enzyme, potentially at the DNA-binding site. Other benzothiazole compounds have been found to dually inhibit both DNA gyrase and topoisomerase IV in bacteria.

Thymidylate Kinases: Thymidylate kinase is another important target in the development of anticancer and antimicrobial agents. Research has identified chalcone-bearing benzothiazole derivatives as inhibitors of this enzyme, further broadening the scope of kinase inhibition by this versatile scaffold. nih.gov

Table 2: Kinase Inhibition by Various Benzothiazole Derivatives
Compound/SeriesTarget KinasePotency (IC50)Reference
Inhibitor 3 RIP2 KinasePotent (Clinical Candidate)
Compound 4a VEGFR-291 nM
Compound 19 PI3K pathway0.30–0.45 µM (antiproliferative)
BM3 Topoisomerase IIα39 nM

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the digestive tract responsible for breaking down carbohydrates into glucose. Inhibitors of this enzyme are used to manage postprandial hyperglycemia in type 2 diabetes. Numerous studies have demonstrated that derivatives of benzothiazole and the related benzothiazine scaffold are potent α-glucosidase inhibitors, often far exceeding the potency of the clinically used drug acarbose (B1664774).

A novel series of benzothiazole-triazole derivatives exhibited superior α-glucosidase inhibitory activity, with IC50 values ranging from 20.7 to 61.1 µM, compared to acarbose (IC50 = 817.38 µM). Compound 6s from this series was the most active, with an IC50 of 20.7 µM. Similarly, a study on thiazolidinone-based benzothiazole derivatives found several compounds with excellent activity; compound 6 had an IC50 of 3.20 µM against α-glucosidase, significantly more potent than acarbose (IC50 = 10.70 µM in that study). Another study on benzothiazine-pyrazole hybrids identified compound ST3 as a highly potent inhibitor, with an IC50 of 5.8 µM compared to acarbose's 58.8 µM. Molecular docking studies consistently show these inhibitors binding effectively within the active site of the α-glucosidase enzyme.

Receptor Binding Studies

Histamine-3 Receptor Ligand Investigations

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. As such, H3 receptor antagonists are being investigated for their potential in treating cognitive and neurological disorders. Research has explored the potential of the benzothiazole nucleus as a scaffold for H3 receptor ligands.

In one study, a series of compounds was synthesized by replacing the cyclohexylcarbothioamide moiety of the known H3-antagonist thioperamide (B1682323) with a benzothiazole nucleus. The H3-receptor affinity of these new derivatives was evaluated through competitive binding assays on rat cortex synaptosomes. The results indicated that the newly synthesized benzothiazole compounds generally showed lower affinity for the H3 receptor than thioperamide. A quantitative structure-activity relationship (QSAR) analysis suggested that improving the potency would require replacing the benzothiazole moiety with less bulky and less lipophilic structures that allow for better electronic interactions with the receptor's binding site. This research demonstrates a rational approach to investigating the benzothiazole scaffold for specific G-protein coupled receptor targets, even if initial results necessitate further structural modification.

Nicotinic Acetylcholine (B1216132) Receptor Agonist/Antagonist Studies

The interaction of carbamate-containing compounds with nicotinic acetylcholine receptors (nAChRs) is a significant area of research due to the structural similarities between the carbamate acetylcholine-mimicking moiety and the natural ligand, acetylcholine. nih.gov These receptors are crucial for synaptic transmission in the central and peripheral nervous systems. nih.govnih.gov While direct studies on 2,1-Benzothiazol-4-yl dimethylcarbamate are not extensively documented in publicly available research, the broader class of carbamates has been investigated for nAChR activity. For instance, carbamoylcholine, a known nAChR agonist, demonstrates how the carbamate functional group can effectively mimic acetylcholine. nih.gov

Binding Constant Determination via Spectroscopic Methods

For example, the interaction of other benzothiazole derivatives with proteins has been characterized using these techniques. These studies typically involve titrating the protein with increasing concentrations of the ligand and monitoring changes in the spectroscopic signal (e.g., fluorescence quenching or a shift in the absorption maximum). Analysis of these changes allows for the determination of the binding stoichiometry and affinity. The intrinsic fluorescence of the benzothiazole moiety could potentially serve as a probe for such binding studies with its target enzymes or receptors.

Mechanistic Elucidation of Biological Interactions

Detailed Analysis of Pseudo-Irreversible Carbamate-Mediated Inhibition

Carbamates, including N,N-disubstituted variants, are recognized as pseudo-irreversible inhibitors of cholinesterases, such as acetylcholinesterase (AChE). nih.govresearchgate.net This mechanism involves a two-step process. researchgate.net Initially, the inhibitor reversibly binds to the active site of the enzyme. Subsequently, the carbamate moiety is transferred to a catalytically crucial serine residue within the enzyme's active site, forming a carbamoylated enzyme intermediate. researchgate.net

This carbamoylated enzyme is temporarily inactive as it cannot hydrolyze its natural substrate, acetylcholine. researchgate.net The "pseudo-irreversible" nature of this inhibition stems from the fact that the carbamoyl-enzyme complex is more stable than the acetyl-enzyme intermediate formed during normal catalysis but can still be slowly hydrolyzed to regenerate the active enzyme. researchgate.netnih.gov The rate of this decarbamoylation is significantly slower than deacetylation, leading to a prolonged period of enzyme inhibition. nih.gov The specific kinetics of this process for this compound would be influenced by the electronic and steric properties of the benzothiazole leaving group.

Identification of Key Residue Interactions (e.g., ARG43, ILE45, PHE57 for Mtb-SK; Trp84 for AChE)

While direct experimental data on the interaction of this compound with Mycobacterium tuberculosis shikimate kinase (Mtb-SK) and its specific residues (ARG43, ILE45, PHE57) is not available, computational docking studies with other benzothiazole derivatives against various enzymes have provided insights into potential binding modes. Similarly, the interaction of carbamates with acetylcholinesterase (AChE) is well-characterized, with key residues in the active site gorge playing crucial roles.

For AChE, the active site is located at the bottom of a deep and narrow gorge lined with aromatic residues. The tryptophan residue at position 84 (Trp84) is part of the anionic subsite and is critical for binding the quaternary ammonium (B1175870) group of acetylcholine through cation-π interactions. It is plausible that the benzothiazole ring of this compound could engage in π-π stacking or hydrophobic interactions with aromatic residues like Trp84 within the AChE active site. Docking simulations of other benzothiazole-containing compounds have shown interactions with key residues in the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of AChE. nih.gov

Table 1: Potential Interacting Residues in Target Enzymes

Enzyme Key Residue Potential Interaction Type
Acetylcholinesterase (AChE) Trp84 Cation-π / Hydrophobic
Acetylcholinesterase (AChE) Phe330/Tyr334 π-π Stacking
M. tuberculosis Shikimate Kinase (Mtb-SK) ARG43 Hydrogen Bonding
M. tuberculosis Shikimate Kinase (Mtb-SK) ILE45 Hydrophobic
M. tuberculosis Shikimate Kinase (Mtb-SK) PHE57 π-π Stacking

Note: This table is predictive and based on the known interactions of similar functional groups and scaffolds with these or analogous enzymes, as direct experimental data for this compound is unavailable.

Role of Molecular Conformation and Spatial Arrangement in Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule fits into the binding site of its target protein. nih.gov For this compound, the relative orientation of the benzothiazole ring and the dimethylcarbamate group, as well as the rotational freedom around the connecting bonds, will define its preferred conformation.

The planarity of the benzothiazole ring system and the spatial arrangement of the dimethylcarbamate moiety will influence its ability to form favorable interactions with amino acid residues in a binding pocket. Molecular modeling studies on related benzothiazole structures have highlighted the importance of specific dihedral angles and bond lengths in achieving an optimal fit with their biological targets. researchgate.net The conformational flexibility or rigidity of the molecule can impact its binding affinity and inhibitory potency.

Hydrophobic Interactions as Driving Forces

Hydrophobic interactions are a major driving force in the binding of small molecules to proteins in an aqueous environment. mdpi.com The benzothiazole moiety of this compound is a relatively large, nonpolar, and aromatic system, making it well-suited to participate in hydrophobic interactions with nonpolar amino acid residues within a protein's binding site.

Hydrogen Bonding Networks in Ligand-Target Recognition

The interaction between a ligand and its biological target is a complex process governed by a variety of non-covalent forces, among which hydrogen bonding plays a pivotal role. In derivatives of 2,1-benzothiazole, several atoms can participate in the formation of hydrogen bonds, which are crucial for molecular recognition and the stabilization of the ligand-target complex. The carbamate moiety itself is a versatile hydrogen bond participant. Structurally, it is an "amide-ester" hybrid that is proteolytically stable and features both hydrogen bond donor and acceptor sites. nih.govacs.org The N-H group can act as a hydrogen bond donor, while the carbonyl and alkoxy oxygens can serve as hydrogen bond acceptors. nih.govacs.org This dual capacity allows the carbamate group to form specific and directional interactions within a binding pocket. acs.org

The benzothiazole nucleus also contributes to the hydrogen bonding potential. The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor. Research on the dynamics of 2-(2'-hydroxyphenyl)benzothiazole has underscored the significance of both intramolecular and intermolecular hydrogen bonds in the compound's behavior. nih.gov Furthermore, substituents on the benzothiazole ring can introduce additional hydrogen bonding capabilities. A compelling example is found in studies of benzothiazole ketone derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). acs.org In these studies, a fluorine atom substituted at the 5-position of the benzothiazole ring was found to form crucial fluorine-based hydrogen bonds with the side chain of Threonine 25 and the main-chain nitrogen of Serine 46 in the enzyme's active site. acs.org This specific interaction was shown to be a key contributor to the compound's potent inhibitory activity. acs.org

The stability of these hydrogen bonds is influenced by the surrounding microenvironment. In chloroform (B151607) solutions, for instance, the syn rotamer of a carbamate can be stabilized by forming hydrogen bonds with a carboxylic acid. nd.edu This demonstrates how the local environment can influence the conformation of the carbamate group, which in turn affects its ability to interact with a target. nd.edu

π-Cation Interactions

In addition to hydrogen bonding, π-cation interactions are a significant non-covalent force contributing to ligand-target recognition. This interaction occurs between an electron-rich π-system, such as the aromatic benzothiazole ring, and a cationic moiety, typically the protonated side chain of an amino acid like lysine (B10760008) or arginine, on the surface of a protein. mdpi.com These interactions, which can be comparable in strength to hydrogen bonds and salt bridges, are crucial for the binding affinity and specificity of many biologically active molecules. mdpi.com

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the benzothiazole class of compounds, extensive SAR investigations have been conducted to optimize their therapeutic potential across various targets, including cancer, inflammation, and infectious diseases. benthamscience.comrjptonline.orgnih.gov These studies systematically modify different parts of the molecule—the benzothiazole core, the side chains, and functional groups like the carbamate moiety—to identify the key structural features required for potent and selective activity. benthamscience.comrjptonline.orgnih.gov

The benzothiazole scaffold has been identified as a "privileged" structure, meaning it is a versatile framework capable of binding to multiple biological targets. nih.gov Research has consistently shown that substitutions at specific positions, particularly the C-2 and C-6 positions of the benzothiazole ring, are critical determinants of pharmacological activity. benthamscience.com The following sections delve into the specific findings from SAR studies, examining the effects of substituent positioning, heterocyclic ring modifications, and alterations to the carbamate group.

Positional Substituent Effects on Inhibitory Potency and Selectivity

The position and nature of substituents on the benzothiazole ring and its appended moieties have a profound impact on biological activity. Numerous studies have demonstrated that minor positional changes can lead to significant differences in potency and selectivity.

Generally, the C-2 and C-6 positions of the benzothiazole ring are considered hotspots for modification to modulate activity. benthamscience.com The specific effect, however, is highly dependent on the target and the nature of the substituent. For example, in the context of antimicrobial activity, the introduction of electron-withdrawing groups like fluorine (F) or chlorine (Cl) into the benzothiazole ring tends to enhance antifungal activity. nih.gov Conversely, electron-donating groups such as methyl (CH₃) or ethoxy (OEt) at the 6-position have been shown to boost anthelmintic effects. nih.gov

For anticancer activity, SAR studies have revealed several key trends:

Halogenation: In a series of SARS-CoV-2 Mpro inhibitors, a single fluorine atom at the C-5 position was found to be optimal for potent antiviral activity. acs.org Adding a second halogen (e.g., 4-bromo, 5-fluoro) or moving the fluorine to other positions significantly decreased potency, highlighting the exquisite sensitivity of the binding pocket to substituent placement. acs.org

Other C-5 Substitutions: Replacing the C-5 fluorine with larger groups like methyl (CH₃) or hydroxyl (OH) also led to a dramatic loss of activity, suggesting that the C-5 position has strict steric and electronic requirements. acs.org

Substituents on Appended Phenyl Rings: When a phenyl group is attached to the benzothiazole core, its substitution pattern is also critical. Trifluoromethyl (CF₃) groups are generally well-tolerated at the ortho and para positions of the phenyl ring. nih.gov In some antitumor agents, electron-withdrawing groups like nitro (NO₂) or halogens on a phenyl ring were found to improve activity. chemistryjournal.netnih.gov

The data below summarizes the impact of positional substituents on the activity of various benzothiazole derivatives.

Compound SeriesPosition of SubstitutionSubstituent TypeEffect on ActivityTarget/Activity
Antimicrobial BenzothiazolesBenzothiazole RingElectron-withdrawing (F, Cl)Enhanced Antifungal ActivityAntifungal
Anthelmintic BenzothiazolesC-6 of BenzothiazoleElectron-donating (CH₃, OEt)Enhanced Anthelmintic ActivityAnthelmintic
Anticancer BenzothiazolesC-2 Phenyl RingElectron-withdrawing (NO₂)Enhanced Antibacterial ActivityAntibacterial
Mpro InhibitorsC-5 of BenzothiazoleFluorine (F)Optimal PotencyAntiviral (SARS-CoV-2)
Mpro InhibitorsC-5 of BenzothiazoleMethyl (CH₃), Hydroxyl (OH)Decreased PotencyAntiviral (SARS-CoV-2)
sEH/FAAH InhibitorsAppended Phenyl RingTrifluoromethyl (CF₃)Well-toleratedAnti-inflammatory

Impact of Heterocyclic Ring Modifications and Fusions

Modifying the core heterocyclic structure by fusing the benzothiazole ring with other cyclic systems is a widely used strategy in medicinal chemistry to explore new chemical space and enhance biological activity. researchgate.net This approach, often termed molecular hybridization, can improve target affinity, alter selectivity, and modify pharmacokinetic properties. nih.gov

The fusion of a benzothiazole ring with other heterocycles has led to the development of potent bioactive compounds. For example, benzothiazole-1,2,3-triazole hybrids have been reported as effective anticancer agents. researchgate.net SAR studies of these fused systems indicated that substitution on the benzothiazole portion of the new, larger ring system remained important for activity. researchgate.net Similarly, the combination of benzothiazole with other heterocyclic motifs like pyrazoline or coumarin (B35378) has yielded derivatives with significant antimicrobial and anticancer activities. nih.govrsc.org

In a study of antimicrobial agents, the annulation (fusion) of the thiazole ring was identified as a key factor for improving antibacterial activity. nih.gov This suggests that creating a more rigid, planar, and extended ring system can be beneficial for interaction with certain biological targets. The rationale behind this strategy is that the fused ring system can make additional favorable contacts within the target's binding site that are not possible for the parent benzothiazole alone. This molecular hybridization approach has proven effective in the design of inhibitors for various enzymes, including protein kinases like VEGFR-2. nih.gov

Influence of Carbamate Moiety Modifications on Target Interactions

The carbamate linker is often integral to a molecule's binding. In a study of carbonic anhydrase inhibitors, replacing a phenyl carbamate linker with other types of linkers led to a reduction in inhibitory activity, highlighting the carbamate's essential role in orienting the molecule within the active site. rsc.org The atoms of the carbamate group can participate in critical hydrogen bonds, with the N-H acting as a donor and the carbonyl oxygen as an acceptor, anchoring the ligand to the target protein. acs.org

SAR studies on a series of O-biphenyl-3-yl carbamates, which are inhibitors of fatty acid amide hydrolase (FAAH), provided clear insights into how carbamate modification affects protein interactions. nih.gov In this study, the primary amine of the carbamoyl (B1232498) moiety was progressively alkylated.

Primary Carbamate (-CONH₂): The parent compound showed potent inhibition and was actively transported out of the brain by the Abcg2 transporter protein, resulting in peripheral restriction. nih.gov

Secondary Carbamate (-CONH-Alkyl): This modification was still recognized by the Abcg2 transporter. nih.gov

Tertiary Carbamate (-CON(Alkyl)₂): Further alkylation to a tertiary amide resulted in a significantly reduced interaction with the Abcg2 transporter, leading to increased brain penetration. nih.gov

These findings demonstrate that even subtle changes to the carbamate group, such as the degree of N-alkylation, can fundamentally alter interactions with proteins, in this case, a drug transporter, thereby changing the compound's biodistribution. nih.gov

Carbamate Modification (R in -CONHR)Interaction with Abcg2 TransporterResulting Biological Effect
Primary Amine (-H)Strong SubstratePeripheral Restriction (Low Brain Penetration)
Secondary Amine (-Alkyl)SubstratePeripheral Restriction (Low Brain Penetration)
Tertiary Amine (-Alkyl₂)Poor SubstrateIncreased Brain Penetration

Minimal Structural Requirements for Desired Biological Response

Identifying the minimal structural requirements, or the pharmacophore, of a class of compounds is a primary goal of SAR studies. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological effect. For benzothiazole-based inhibitors, several pharmacophore models have been developed to distill the key features required for activity against different targets. researchgate.netresearchgate.net

For instance, a pharmacophore hypothesis for benzothiazole derivatives acting as p56lck inhibitors identified six essential features:

Two hydrogen bond acceptors (A)

One hydrogen bond donor (D)

One hydrophobic site (H)

Two aromatic rings (R)

The resulting pharmacophore model, designated AADHRR, serves as a template for designing new inhibitors with potentially improved potency. researchgate.net

In another study focusing on Hsp90 C-terminal-domain inhibitors, the key structural features were determined to be the benzothiazole moiety itself, an aromatic ring, and a cationic center, all positioned at an appropriate distance from each other. mdpi.comnih.gov The benzothiazole serves as a central scaffold, while the other features make critical interactions within the enzyme's allosteric binding site. mdpi.com These models emphasize that beyond the core benzothiazole ring, the presence and spatial arrangement of hydrogen bonding groups, hydrophobic regions, and aromatic systems are the minimal requirements for achieving the desired biological response. researchgate.netresearchgate.net

Advanced Research Applications and Future Directions

Design and Synthesis of Multi-Target Ligands Incorporating the 2,1-Benzothiazole Carbamate (B1207046) Scaffold

The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery to address complex multifactorial diseases such as neurodegenerative disorders. The benzothiazole (B30560) scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. This makes the 2,1-benzothiazole carbamate scaffold a promising starting point for the design of MTDLs.

Future research will likely focus on designing derivatives of 2,1-Benzothiazol-4-yl dimethylcarbamate (B8479999) that can simultaneously modulate multiple targets involved in disease pathways. For instance, in the context of Alzheimer's disease, novel benzothiazole derivatives have been designed as MTDLs targeting histamine (B1213489) H3 receptors, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govresearchgate.netsemanticscholar.org One promising compound from this research, 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) , demonstrated potent activity at all four targets. nih.gov This highlights the potential for developing derivatives of 2,1-Benzothiazol-4-yl dimethylcarbamate with a similar multi-target profile.

Table 1: Example of a Multi-Target Benzothiazole Derivative for Alzheimer's Disease

Compound Target Activity (Ki/IC50)
3s Histamine H3 Receptor Ki = 0.036 µM
Acetylcholinesterase (AChE) IC50 = 6.7 µM
Butyrylcholinesterase (BuChE) IC50 = 2.35 µM
Monoamine Oxidase B (MAO-B) IC50 = 1.6 µM

Data sourced from a study on novel benzothiazole derivatives as MTDLs for Alzheimer's disease. nih.gov

Exploration of Novel Therapeutic Avenues Based on Identified Biological Activities

The benzothiazole nucleus is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. pharmacyjournal.in A recent study on a series of new benzothiazole-based carbamates and amides revealed significant antiproliferative activity. nih.gov These compounds were found to induce apoptosis and G2/M cell cycle arrest in human breast cancer cell lines (MCF-7). nih.gov Furthermore, submicromolar antiproliferative activity was observed against testicular embryonal carcinoma cells (NT2/D1), with the most potent derivatives also inhibiting cell migration and invasiveness. nih.gov

These findings open up new therapeutic avenues for derivatives of this compound. Future research will likely involve screening this compound and its analogues against a broader range of cancer cell lines to identify more potent and selective anticancer agents. The mechanism of action of these compounds, particularly their role in inducing apoptosis and cell cycle arrest, will be a key area of investigation.

Development of Multifunctional Chemical Agents from Benzothiazole Derivatives

Beyond MTDLs, there is growing interest in developing multifunctional chemical agents that combine therapeutic and other beneficial properties. For instance, benzothiazole derivatives have been investigated for their multifunctional effectiveness as antioxidants, sunscreens, and antifungal agents. nih.gov In one study, certain benzothiazole derivatives were identified as having both antioxidant and photoprotective properties, making them suitable for skin protection. nih.gov

The 2,1-benzothiazole carbamate scaffold could be explored for the development of such multifunctional agents. For example, derivatives could be designed to have both anti-inflammatory and antioxidant properties, which would be beneficial for treating inflammatory skin conditions. Another potential application is in the development of agents that combine antimicrobial and anticancer activities, which could be useful in treating infections in immunocompromised cancer patients.

Investigation of Protein-Protein Interaction (PPI) Inhibition

Protein-protein interactions (PPIs) are crucial for many cellular processes, and their dysregulation is often implicated in disease. nih.gov However, targeting PPIs with small molecules is challenging due to the large and often flat interfaces involved. whiterose.ac.uk The benzothiazole scaffold has emerged as a promising framework for the development of PPI inhibitors.

For example, benzothiazole rhodacyanines have been shown to bind to an allosteric site on Heat Shock Protein 70 (Hsp70), disrupting its interaction with nucleotide-exchange factors and promoting cell death in breast cancer cell lines. nih.govescholarship.org In another study, benzothiazole-based derivatives were designed as potent inhibitors of the STAT3 signaling pathway, which is a key mediator of oncogenic signaling. nih.gov These inhibitors were found to block the phosphorylation of STAT3 and suppress the expression of STAT3-mediated genes. nih.gov

The 2,1-benzothiazole carbamate scaffold represents a potential starting point for the design of novel PPI inhibitors. Future research could involve computational modeling and high-throughput screening to identify derivatives of this compound that can disrupt specific PPIs involved in cancer or other diseases.

Rational Design of Derivatives for Enhanced Target Selectivity

A key challenge in drug development is to design molecules that bind selectively to their intended target, thereby minimizing off-target effects. Rational drug design, which uses an understanding of the three-dimensional structure of the target protein, is a powerful approach to achieving this.

The benzothiazole scaffold has been the subject of several rational design studies aimed at improving target selectivity. For instance, new benzothiazole-hydrazone derivatives were designed and synthesized as selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of Parkinson's disease. researchgate.net In another example, rational design was used to develop benzothiazole-based derivatives as potent and selective inhibitors of the STAT3 signaling pathway. nih.gov

Future research on this compound will likely employ rational design strategies to develop derivatives with enhanced selectivity for specific biological targets. This will involve a combination of computational methods, such as molecular docking and molecular dynamics simulations, with chemical synthesis and biological evaluation.

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules that are used to study the function of proteins and other biological molecules in living systems. The benzothiazole scaffold, with its inherent fluorescence properties, is well-suited for the development of chemical probes. mdpi.com

While specific applications of this compound in this area have not yet been reported, the broader class of benzothiazole derivatives has been used to develop fluorescent probes for various applications. For example, benzothiazole-based probes have been developed for the detection of metal ions and for imaging biological processes in living cells.

Future research could focus on developing derivatives of this compound as chemical probes to study specific biological targets. This could involve modifying the scaffold to incorporate reactive groups that can covalently label a target protein, or by attaching fluorophores or other reporter groups to enable visualization of the probe within a cell.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,1-Benzothiazol-4-yl dimethylcarbamate, and how can reaction efficiency be monitored?

  • Methodology : Utilize a two-step synthesis involving the formation of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide as an intermediate, followed by reaction with dimethylcarbamoyl chloride. Monitor reaction progress via thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (3:1) as the mobile phase. Purify the final product via silica gel column chromatography .
  • Key Parameters : Equimolar ratios of reactants, room-temperature stirring, and anhydrous conditions to minimize side reactions.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm the presence of C=O (1688–1697 cm⁻¹) and C=S (1226–1279 cm⁻¹) stretches .
  • NMR : Identify aromatic protons (δ 6.98–7.66 ppm in DMSO) and aliphatic groups (e.g., CH2S at δ 3.46 ppm) .
  • HRMS : Validate molecular weight (e.g., observed m/z 313.06 vs. calculated 311.02 for derivatives) .

Q. What storage conditions ensure the stability of this compound?

  • Recommendations : Store at –20°C under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid prolonged exposure to moisture or light, as dimethylcarbamates are prone to degradation in polar solvents like water or methanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of benzothiazole-carbamate derivatives?

  • Strategy : Synthesize analogs with substitutions at the benzothiazole C4 position (e.g., alkyl chains, heterocycles) and evaluate their bioactivity in enzyme inhibition assays. Compare IC50 values to identify critical functional groups. For example, morpholine-substituted derivatives (e.g., compound 4d) showed altered solubility and activity .
  • Data Interpretation : Use molecular docking to correlate substituent effects with binding affinity to target enzymes .

Q. What computational tools are effective in predicting feasible synthetic pathways for novel benzothiazole-carbamate analogs?

  • Tools : Leverage databases like REAXYS and BKMS_METABOLIC to identify precursor compatibility. Apply heuristic algorithms (e.g., Pistachio/Bkms_metabolic) to score plausible routes based on reaction feasibility and yield .
  • Case Study : A rapid synthesis of intermediates using carbamates as amine sources achieved 72–83% yields under optimized conditions .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for benzothiazole-carbamate derivatives?

  • Approach :

  • Repetition : Re-run NMR under standardized conditions (e.g., 400 MHz, CDCl3/DMSO-d6).
  • Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted starting materials).
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What in vitro assays are suitable for evaluating the insecticidal potential of this compound?

  • Protocols :

  • Acetylcholinesterase Inhibition : Use Ellman’s assay to measure IC50 against insect-derived enzymes.
  • Larvicidal Activity : Test toxicity in mosquito larvae (e.g., Aedes aegypti) at concentrations ranging from 1–100 ppm .
    • Positive Controls : Compare activity with pirimicarb (IC50 = 0.8 μM), a structurally related dimethylcarbamate .

Q. How does the steric and electronic profile of this compound compare to its pyrimidine analogs (e.g., pirimicarb)?

  • Comparative Analysis :

  • Steric Effects : The benzothiazole ring imposes greater planarity than pyrimidine, enhancing π-π stacking with enzyme active sites.
  • Electronic Effects : The electron-withdrawing carbamate group increases electrophilicity, improving binding to serine residues in acetylcholinesterase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.